molecular formula C20H22N2O2 B5288466 2,2,4,6-tetramethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline

2,2,4,6-tetramethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline

Cat. No.: B5288466
M. Wt: 322.4 g/mol
InChI Key: KEGMYTPQUGDYED-UHFFFAOYSA-N
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Description

2,2,4,6-Tetramethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline is an organic compound that belongs to the class of dihydroquinolines This compound is characterized by its unique structure, which includes a quinoline core substituted with tetramethyl groups and a nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6-tetramethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a series of substitution and reduction reactions. The reaction conditions often involve the use of strong acids, bases, and organic solvents under controlled temperatures and pressures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microreactors can improve the mass transfer rates and allow for precise control over reaction parameters, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2,2,4,6-Tetramethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, amino derivatives, and other functionalized aromatic compounds .

Scientific Research Applications

2,2,4,6-Tetramethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2,4,6-tetramethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,6-Tetramethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of tetramethyl and nitrophenylmethyl groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,2,4,6-tetramethyl-1-[(4-nitrophenyl)methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-5-10-19-18(11-14)15(2)12-20(3,4)21(19)13-16-6-8-17(9-7-16)22(23)24/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGMYTPQUGDYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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